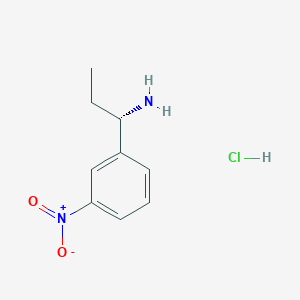

(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride

Description

(1S)-1-(3-Nitrophenyl)propan-1-amine Hydrochloride (CAS: 873893-97-1) is a chiral amine derivative with a molecular formula of C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol . The compound features a stereogenic center at the C1 position (S-configuration) and a nitro (-NO₂) substituent at the 3-position of the phenyl ring. Its SMILES notation is CCC@@HN.Cl, and it is provided as a hydrochloride salt to enhance solubility and stability .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-(3-nitrophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUHSTOUMBJFNC-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride typically involves the reduction of a nitro group to an amine group. One common method is the catalytic hydrogenation of (1S)-1-(3-nitrophenyl)propan-1-one using a palladium catalyst under hydrogen gas. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amine group using hydrogenation.

Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Reduction: (1S)-1-(3-aminophenyl)propan-1-amine.

Substitution: Various substituted amines depending on the electrophile used.

Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand the effects of nitrophenyl groups on biological activity.

Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride with structurally similar compounds, focusing on substituent effects, molecular properties, and applications:

Substituent Effects on Physicochemical Properties

- However, its hydrochloride salt form improves aqueous solubility .

- Halogen Substituents (I, Cl, F) :

Stereochemical Considerations

The S-configuration in the target compound distinguishes it from analogs like (1R)-1-(3,4-dichlorophenyl)propan-1-amine Hydrochloride (). Chirality significantly impacts binding affinity in biological systems, making enantiomeric purity critical for pharmaceutical applications .

Biological Activity

(1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

- Chemical Formula : C9H12N2O2·HCl

- Molecular Weight : 202.66 g/mol

- CAS Number : 874098-11-0

Antidepressant Effects

Research indicates that compounds with similar structures can exhibit antidepressant properties. For instance, studies have shown that certain substituted phenylamines can enhance serotonin and norepinephrine levels in the brain, contributing to their antidepressant effects. The mechanism likely involves the inhibition of reuptake transporters or modulation of receptor activity .

Neuroprotective Properties

Preliminary investigations suggest that this compound may possess neuroprotective properties. This is inferred from studies on related compounds that demonstrate the ability to reduce oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and bioavailability. Similar compounds exhibit rapid distribution within tissues, with metabolic pathways primarily involving hepatic enzymes. The half-life varies based on structural modifications but generally supports once-daily dosing regimens in therapeutic contexts .

Safety and Toxicology

Safety assessments indicate that while the compound shows promise for therapeutic applications, there are considerations regarding its toxicity profile. Studies on related nitrophenyl compounds have reported potential hepatotoxicity and neurotoxicity at high doses, necessitating further evaluation through comprehensive toxicological studies .

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride, and how can enantiomeric purity be optimized?

Methodological Answer: The synthesis typically involves reductive amination of 3-nitropropiophenone using a chiral catalyst or resolving agent to achieve the (S)-enantiomer. A method analogous to (adamantylamine synthesis) suggests using propanal derivatives under controlled conditions (e.g., room temperature to 50°C) with a reducing agent like sodium cyanoborohydride . Enantiomeric purity can be enhanced via chiral chromatography or crystallization with resolving agents (e.g., tartaric acid). The hydrochloride salt is formed by treating the free base with HCl in an anhydrous solvent. Purity is confirmed using chiral HPLC or polarimetry .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the nitro group position and alkyl chain configuration.

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]+ m/z 181.09715) and adducts (e.g., [M+Na]+ m/z 203.07909) .

- Chiral Analysis : Use chiral columns (e.g., Chiralpak AD-H) with UV detection to assess enantiomeric excess (>99% for pharmacologically relevant studies) .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment (though no crystallographic data is currently reported) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility : The hydrochloride salt is water-soluble due to ionic interactions. Solubility in organic solvents (e.g., ethanol, DMSO) should be empirically tested; polar aprotic solvents are preferred for reaction setups.

- Stability : Store at -20°C in airtight, light-protected containers. Stability-indicating assays (e.g., RP-UPLC as in ) can monitor degradation under stress conditions (heat, humidity, acidic/basic environments) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with neurotransmitter receptors?

Methodological Answer: The (S)-enantiomer may exhibit enhanced selectivity for serotonin/norepinephrine transporters (SERT/NET) compared to the (R)-form, as seen in structurally related amines (). Computational docking studies (using software like AutoDock Vina) can model interactions with receptor subtypes (e.g., 5-HT1A or α2-adrenergic receptors). Validate predictions via in vitro binding assays (e.g., radioligand displacement using H-labeled ligands) .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Methodological Answer: Discrepancies often arise from:

- Variability in enantiomeric purity : Re-evaluate synthesis protocols and enforce strict QC using chiral analytical methods.

- Assay conditions : Standardize in vitro models (e.g., cell lines, species-specific receptors) and buffer pH (e.g., physiological 7.4 vs. 6.5 for lysosomal uptake studies).

- Metabolic interference : Perform stability assays in plasma or liver microsomes to identify active metabolites that may confound results .

Q. How can collision cross-section (CCS) predictions guide ion mobility studies for this compound?

Methodological Answer: Predicted CCS values (e.g., 136.8 Ų for [M+H]+) from enable method development in ion mobility-mass spectrometry (IMS-MS). Compare experimental CCS (via drift tube IMS) with theoretical values to confirm gas-phase conformation. This aids in distinguishing isomers or degradation products in complex matrices .

Q. What are the implications of the nitro group’s electronic effects on the compound’s reactivity in catalytic reactions?

Methodological Answer: The electron-withdrawing nitro group at the 3-position reduces electron density on the phenyl ring, influencing:

- Nucleophilic aromatic substitution : Requires harsh conditions (e.g., HNO3/H2SO4 for nitration).

- Reductive transformations : Catalytic hydrogenation (Pd/C, H2) may reduce the nitro group to an amine, altering pharmacological activity. Monitor reaction progress via TLC or LC-MS .

Research Gaps and Future Directions

- Computational Modeling : No literature exists on molecular dynamics simulations of this compound. Propose studies to predict binding modes with unexplored targets (e.g., dopamine receptors) .

- In Vivo Pharmacokinetics : Absence of ADMET data warrants preclinical trials to assess bioavailability and blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.